
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is a chemical compound with the molecular formula C9H3ClF6NS. It is characterized by the presence of trifluoromethyl groups, a chlorine atom, and an isothiocyanate functional group attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate typically involves the reaction of 3,5-bis(trifluoromethyl)-2-chloroaniline with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition . The general reaction scheme is as follows:
3,5-Bis(trifluoromethyl)-2-chloroaniline+Thiophosgene→3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to minimize side reactions and maximize the production of the desired isothiocyanate .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Hydrolysis: In the presence of water, the isothiocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Organic solvents like dichloromethane, chloroform, and toluene are commonly used.
Major Products Formed
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate has several scientific research applications:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: Employed in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition or modification. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
3,5-Bis(trifluoromethyl)-2-chlorophenyl isothiocyanate is unique due to the presence of both chlorine and isothiocyanate groups, which confer distinct reactivity and properties compared to other similar compounds. The trifluoromethyl groups further enhance its stability and lipophilicity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C9H2ClF6NS |
|---|---|
Poids moléculaire |
305.63 g/mol |
Nom IUPAC |
2-chloro-1-isothiocyanato-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2ClF6NS/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H |
Clé InChI |
HBIFXQITXCULBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=S)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


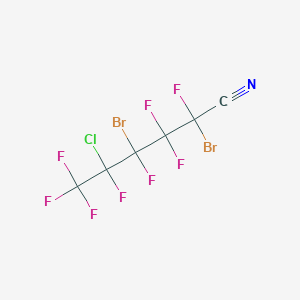

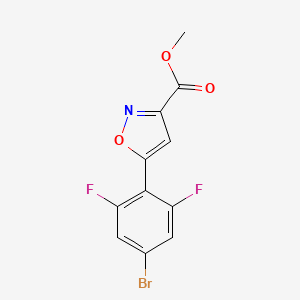
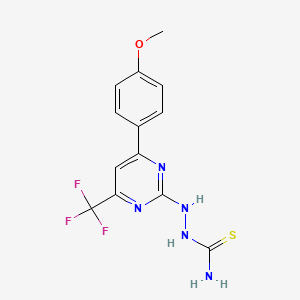

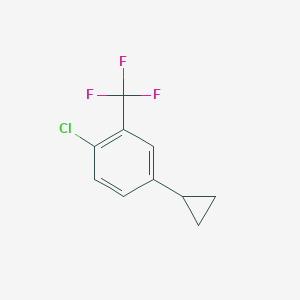
![[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]azanium;chloride](/img/structure/B13717564.png)
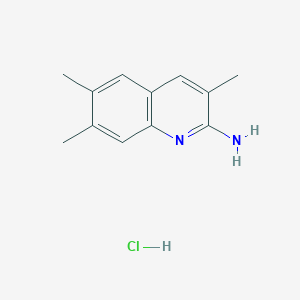
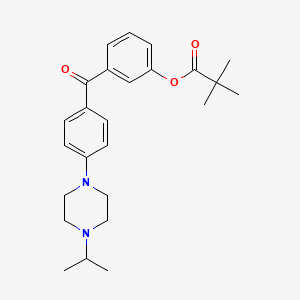
![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)
![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
